molecular formula C6H10N2O B13624618 2-Isocyano-N-(propan-2-yl)acetamide CAS No. 65294-68-0

2-Isocyano-N-(propan-2-yl)acetamide

Cat. No.: B13624618
CAS No.: 65294-68-0
M. Wt: 126.16 g/mol
InChI Key: GIEUDFZAGPLJPQ-UHFFFAOYSA-N
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Description

2-Isocyano-N-(propan-2-yl)acetamide is an organic compound with the molecular formula C6H10N2O. It is characterized by the presence of an isocyanide group (-NC) and an acetamide group (-CONH2) attached to a propan-2-yl (isopropyl) group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isocyano-N-(propan-2-yl)acetamide typically involves the reaction of isocyanides with acetamides under controlled conditions. One common method involves the reaction of isopropylamine with chloroacetyl chloride to form N-(propan-2-yl)acetamide, which is then treated with a suitable isocyanide source to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Isocyano-N-(propan-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Isocyano-N-(propan-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Isocyano-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. The isocyanide group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in various fields of research .

Properties

CAS No.

65294-68-0

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

2-isocyano-N-propan-2-ylacetamide

InChI

InChI=1S/C6H10N2O/c1-5(2)8-6(9)4-7-3/h5H,4H2,1-2H3,(H,8,9)

InChI Key

GIEUDFZAGPLJPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C[N+]#[C-]

Origin of Product

United States

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